N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a phenethylamine backbone substituted with methoxy groups at the 3 and 4 positions, and an acetamide group linked to a pyrimidin-2-yloxy moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide typically involves multiple steps:
Formation of the Phenethylamine Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reductive amination with an appropriate amine to form the phenethylamine intermediate.
Acylation: The phenethylamine intermediate is then acylated using chloroacetyl chloride to introduce the acetamide group.
Coupling with Pyrimidin-2-ol: The final step involves coupling the acetamide intermediate with pyrimidin-2-ol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The pyrimidin-2-yloxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrimidin-2-yloxy derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)-2-(pyridin-2-yloxy)acetamide
- N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-4-yloxy)acetamide
- N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-5-yloxy)acetamide
Uniqueness
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide is unique due to its specific substitution pattern and the presence of both methoxy and pyrimidin-2-yloxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrimidin-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-21-13-5-4-12(10-14(13)22-2)6-9-17-15(20)11-23-16-18-7-3-8-19-16/h3-5,7-8,10H,6,9,11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIPVYTXMMNYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=NC=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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